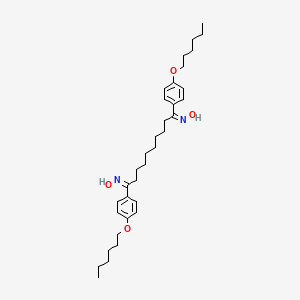
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime is a complex organic compound with the molecular formula C34H52N2O4 It is characterized by the presence of two oxime groups and two hexyloxyphenyl groups attached to a decanedione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime typically involves the reaction of 1,10-decanedione with 4-(hexyloxy)benzaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired dioxime product. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime undergoes various chemical reactions, including:
Oxidation: The oxime groups can be oxidized to form nitroso compounds.
Reduction: The oxime groups can be reduced to amines.
Substitution: The hexyloxyphenyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hexyloxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime involves its interaction with specific molecular targets. The oxime groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the hexyloxyphenyl groups can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,10-Decanedione, 1,10-bis(4-methoxyphenyl)-, dioxime
- 1,10-Decanedione, 1,10-bis(4-ethoxyphenyl)-, dioxime
- 1,10-Decanedione, 1,10-bis(4-butoxyphenyl)-, dioxime
Uniqueness
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime is unique due to the presence of hexyloxy groups, which enhance its hydrophobicity and influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
104192-30-5 |
|---|---|
Molekularformel |
C34H52N2O4 |
Molekulargewicht |
552.8 g/mol |
IUPAC-Name |
(NZ)-N-[(10Z)-1,10-bis(4-hexoxyphenyl)-10-hydroxyiminodecylidene]hydroxylamine |
InChI |
InChI=1S/C34H52N2O4/c1-3-5-7-15-27-39-31-23-19-29(20-24-31)33(35-37)17-13-11-9-10-12-14-18-34(36-38)30-21-25-32(26-22-30)40-28-16-8-6-4-2/h19-26,37-38H,3-18,27-28H2,1-2H3/b35-33-,36-34- |
InChI-Schlüssel |
BWAPCYTWDFJIQW-SGRXOXICSA-N |
Isomerische SMILES |
CCCCCCOC1=CC=C(C=C1)/C(=N\O)/CCCCCCCC/C(=N/O)/C2=CC=C(C=C2)OCCCCCC |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C(=NO)CCCCCCCCC(=NO)C2=CC=C(C=C2)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)

![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
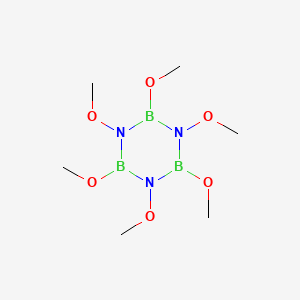
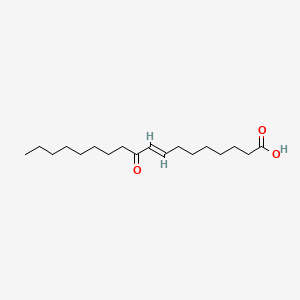
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
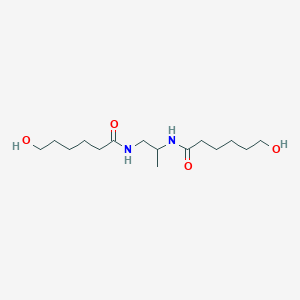
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
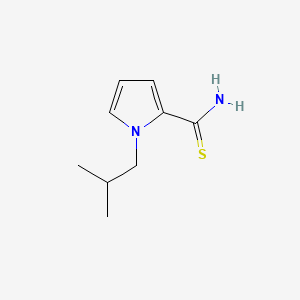
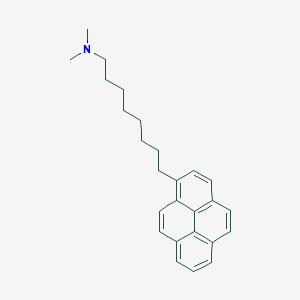
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)

